

Application Notes and Protocols for ACT-1004-1239 Administration in Animal Models

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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

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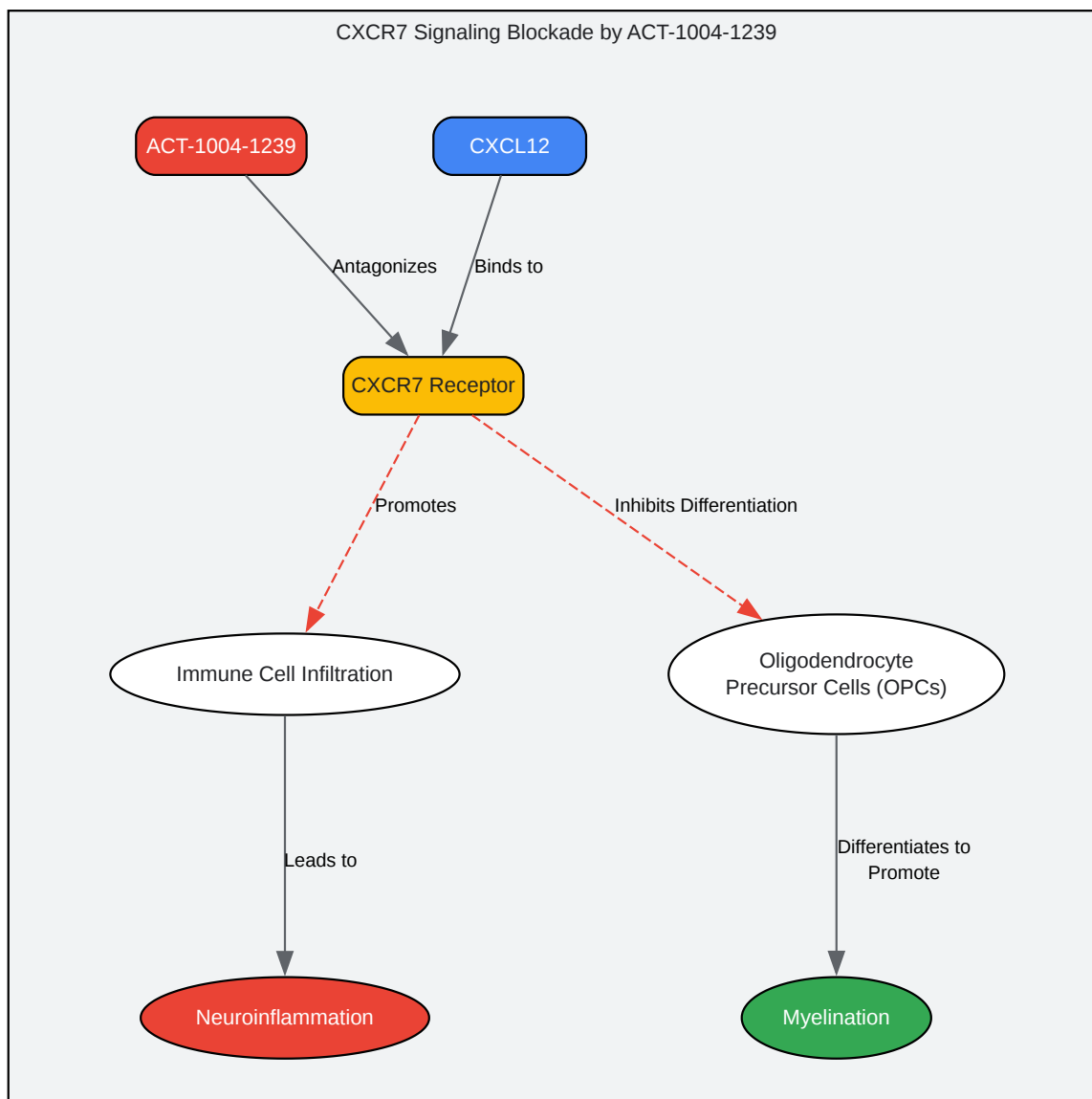
For Researchers, Scientists, and Drug Development Professionals

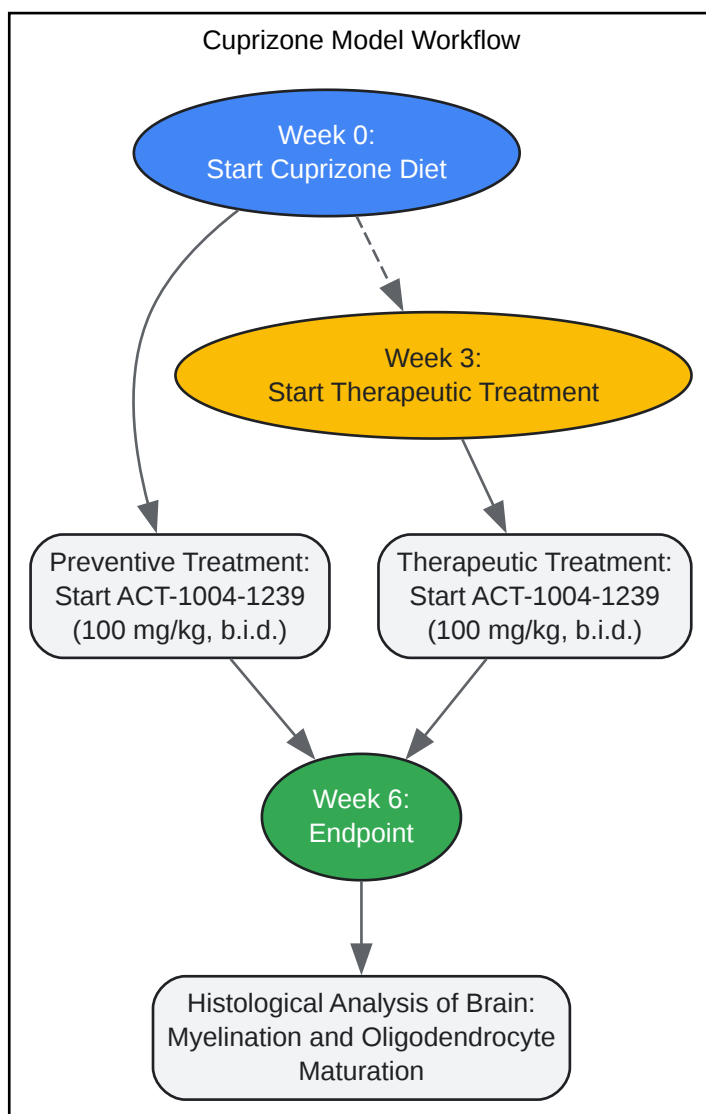
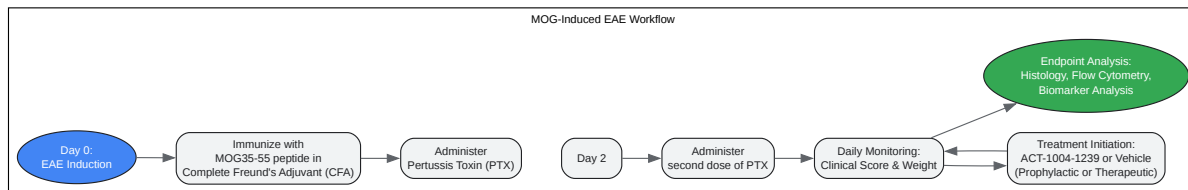
Introduction

ACT-1004-1239 is a first-in-class, orally available antagonist of the CXCR7 receptor, showing promise in preclinical models for its immunomodulatory and pro-myelinating effects.^{[1][2]} This document provides detailed application notes and protocols for the administration of **ACT-1004-1239** in widely used animal models of demyelinating diseases, namely the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models.

Mechanism of Action

ACT-1004-1239 is a potent and selective antagonist of the CXCR7 receptor.^[1] Its therapeutic potential in demyelinating diseases stems from a dual mechanism of action: reducing neuroinflammation and enhancing myelin repair.^{[1][2]} By blocking CXCR7, **ACT-1004-1239** modulates the levels of its ligands, CXCL11 and CXCL12, which are involved in immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.^[1] This leads to a reduction in immune cell infiltration into the central nervous system (CNS) and promotes the maturation of OPCs into myelinating oligodendrocytes.^[1]





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References

- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target engagement of the first-in-class CXCR7 antagonist ACT-1004-1239 following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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